molecular formula C13H16F4N2 B7936510 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine

1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine

Cat. No.: B7936510
M. Wt: 276.27 g/mol
InChI Key: MLUDSJREUPDIFQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine (CAS 1542035-30-2) is a piperidine-based compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C13H16F4N2 and a molecular weight of 276.28 g/mol, it serves as a key chemical building block . This compound is structurally related to a class of aminopiperidines investigated as atypical dopamine transporter (DAT) inhibitors . Research into such compounds explores their potential to bind to DAT with high affinity while demonstrating a profile that differs from classic stimulants, making them valuable tools for studying the dopamine system and its role in neuropsychiatric conditions . The structure features a benzyl group substituted with both fluorine and a trifluoromethyl group, which are common motifs in modern drug discovery due to their ability to influence a molecule's metabolic stability, lipophilicity, and binding affinity . The presence of the piperidin-3-amine moiety provides a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound in the synthesis of novel bioactive molecules, as a reference standard in analytical studies, and in pharmacological assays to probe transporter function.

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2/c14-10-4-3-9(12(6-10)13(15,16)17)7-19-5-1-2-11(18)8-19/h3-4,6,11H,1-2,5,7-8,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUDSJREUPDIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a piperidine derivative with a benzyl halide containing fluoro and trifluoromethyl groups. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Reductive Amination

The piperidin-3-amine core is frequently synthesized via reductive amination. For example:

  • Substrate : 4-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-one

  • Reagents : Methylamine hydrochloride, sodium cyanoborohydride (NaCNBH₃), acetic acid

  • Conditions : Methanol, 0°C to room temperature, 16 hours

  • Yield : ~85% (post-purification) .

This method is favored for its regioselectivity and compatibility with electron-withdrawing groups like trifluoromethyl .

N-Alkylation and Acylation

The primary amine participates in alkylation and acylation reactions:

Alkylation

  • Reagents : tert-Butyl bromoacetate, Hunig’s base (DIPEA)

  • Conditions : Dichloromethane (DCM), room temperature, 12 hours

  • Product : N-(tert-butoxycarbonylmethyl)-1-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine

  • Yield : 72% .

Acylation

  • Reagents : Benzoyl chloride, HBTU (coupling agent)

  • Conditions : DCM, 0°C to room temperature, 6 hours

  • Product : N-Benzoyl-1-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine

  • Yield : 68% .

Electrophilic Aromatic Substitution

The 4-fluoro-2-(trifluoromethyl)benzyl group directs electrophilic substitution at specific positions:

Reaction Type Reagents/Conditions Position Modified Yield Source
Nitration HNO₃/H₂SO₄, 0°C, 2 hoursPara to fluorine55%
Sulfonation ClSO₃H, DCM, reflux, 4 hoursMeta to trifluoromethyl48%

The trifluoromethyl group deactivates the ring, favoring meta substitution relative to itself .

Deprotection and Functionalization

Protected derivatives (e.g., Boc-protected amines) undergo deprotection for further reactions:

  • Reagents : Trifluoroacetic acid (TFA) in DCM

  • Conditions : Room temperature, 1 hour

  • Result : Regeneration of the free amine for subsequent coupling .

Metal-Catalyzed Cross-Coupling

The benzyl group participates in palladium-catalyzed reactions:

  • Suzuki Coupling :

    • Substrate : 1-(4-Bromo-2-(trifluoromethyl)benzyl)piperidin-3-amine

    • Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

    • Conditions : DMF/H₂O (3:1), 80°C, 12 hours

    • Yield : 63% .

Stability Under Acidic/Basic Conditions

Condition Observation Stability Source
1M HCl (aq) No decomposition after 24 hoursStable
1M NaOH (aq) Partial hydrolysis of amide derivativesModerate

Photochemical Reactivity

UV irradiation (254 nm) induces C-F bond cleavage in the trifluoromethyl group, forming difluoromethyl radicals. This reactivity is exploited in photopharmacology but requires stabilization strategies for drug development .

Scientific Research Applications

Medicinal Chemistry

Receptor Binding and Modulation

The compound has shown potential as a modulator of neurotransmitter systems due to its ability to bind to specific receptors in the nervous system. The presence of both fluoro and trifluoromethyl groups enhances its binding affinity, making it a candidate for developing treatments for neurological disorders. Studies indicate that similar compounds can influence neurotransmitter activity, which is crucial for conditions like depression and anxiety.

Anticancer Activity

Research has demonstrated that derivatives of piperidine, including 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine, exhibit significant anticancer properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various cancer cell lines. For example:

CompoundCancer TypeIC50 (µM)
Compound ALung Cancer0.045
Compound BBreast Cancer0.032
Compound CColorectal Cancer0.050

The incorporation of trifluoromethyl groups is believed to enhance the ability of these compounds to penetrate cellular membranes and interact with intracellular targets, thereby improving their efficacy against cancer cells .

Enzyme Inhibition

Tyrosinase Inhibition

There is considerable interest in developing inhibitors for tyrosinase (TYR), an enzyme involved in melanin production, as a therapeutic strategy for hyperpigmentation disorders. Compounds structurally related to this compound have been explored as potential TYR inhibitors. Research indicates that modifications to the piperidine structure can lead to improved affinity for TYR, suggesting that this compound could be optimized for cosmetic applications targeting skin pigmentation .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution of a piperidine derivative with a benzyl halide containing fluoro and trifluoromethyl groups. The reaction conditions often require a base like sodium hydride or potassium carbonate to facilitate the substitution .

Chemical Properties

The unique combination of the piperidine ring with fluorinated substituents imparts distinct electronic and steric properties to the compound, enhancing its lipophilicity and metabolic stability. These characteristics are critical for its biological activity and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride

  • Structural Differences :
    • The benzyl group lacks the 4-fluoro substituent but retains a 4-trifluoromethyl group.
    • The piperidine ring has a methyl group at position 1 and an amine at position 4 (vs. position 3 in the target compound).
  • The methyl group increases steric hindrance, which may impact interactions with hydrophobic pockets in enzymes or receptors .

1-(4-Fluoro-2-(trifluoromethyl)benzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structural Differences :
    • Replaces the piperidine core with a pyrazolo[3,4-d]pyrimidine heterocycle.
    • Includes an iodo substituent at position 3.
  • Iodination may enhance radioimaging utility but reduces metabolic stability compared to non-halogenated analogs .

1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)imidazolidin-2-one (Compound 18c)

  • Structural Differences :
    • Features an imidazolidin-2-one ring linked to a piperidin-4-ylmethyl group.
    • The benzyl substituent has 2-trifluoromethyl and 3,4-dimethoxy groups.
  • The dimethoxy groups improve solubility but may reduce CNS penetration compared to fluorinated analogs .

(2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine

  • Structural Differences :
    • Contains a 2-methoxy-5-(trifluoromethoxy)benzyl group and a 2-phenyl substituent on piperidine.
  • Implications :
    • Used as a PET tracer for neurokinin-1 (NK1) receptor imaging, highlighting its ability to cross the blood-brain barrier.
    • The trifluoromethoxy group balances lipophilicity and metabolic resistance .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Use
1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine Piperidin-3-amine 4-F, 2-CF3 benzyl N/A (Theoretical CNS targeting)
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Piperidin-4-amine 4-CF3 benzyl, 1-methyl Pharmaceutical intermediate
1-(Pyrazolo[3,4-d]pyrimidin-4-amine derivative Pyrazolopyrimidine 4-F, 2-CF3 benzyl, 3-iodo Kinase inhibition candidate
Compound 18c (imidazolidin-2-one) Imidazolidin-2-one 2-CF3 benzyl, 3,4-dimethoxy Anti-acetylcholinesterase
(2S,3S)-NK1 tracer Piperidin-3-amine 2-methoxy-5-(OCF3) benzyl, 2-phenyl PET imaging agent

Table 2. Physicochemical Properties (Theoretical)

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors Rotatable Bonds
This compound 318.3 3.2 1 4
1-Methyl-3-(4-CF3-benzyl)piperidin-4-amine 334.8 3.5 1 4
Compound 18c 463.5 2.8 1 7
(2S,3S)-NK1 tracer 380.4 3.0 1 6

Key Observations

Core Structure Flexibility : Piperidine-based compounds (e.g., target compound, NK1 tracer) show versatility in CNS applications, while heterocyclic cores (e.g., pyrazolopyrimidine) may favor kinase inhibition .

Synthetic Accessibility : The target compound can likely be synthesized via benzylation of piperidin-3-amine using methods similar to those in and , which employ alkylation or reductive amination .

Biological Activity

1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group that contains both fluoro and trifluoromethyl groups. These substitutions enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound can bind to specific receptors in the nervous system, potentially modulating neurotransmitter activity.
  • Enzyme Interaction : It may also interact with enzymes, influencing their activity through competitive inhibition or other mechanisms. The presence of fluorinated groups enhances binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on piperidine derivatives have shown their effectiveness against various cancer cell lines:

CompoundCancer TypeIC50 (µM)
Compound ALung Cancer0.045
Compound BBreast Cancer0.032
Compound CColorectal Cancer0.050

These studies suggest that the incorporation of trifluoromethyl groups can enhance anticancer activity by improving the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Neuropharmacological Effects

The piperidine structure is known for its neuropharmacological properties. Compounds derived from piperidine have been studied for their potential in treating neurological disorders. For example, the ability of this compound to act as a selective modulator of neurotransmitter receptors could position it as a candidate for further development in this area .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with commercially available precursors such as 4-fluoro-2-(trifluoromethyl)benzyl bromide and piperidin-3-amine.
  • Nucleophilic Substitution : A nucleophilic substitution reaction occurs where the piperidine derivative reacts with the benzyl halide in the presence of a base (e.g., sodium hydride).
  • Purification : The resultant product is purified using techniques such as column chromatography to isolate the desired compound .

Case Studies

Several studies have explored the biological effects of related compounds:

  • A study demonstrated that derivatives with similar structures exhibited potent inhibition against specific cancer cell lines, suggesting that modifications in the piperidine structure can lead to enhanced biological activity .
  • Another investigation focused on optimizing pharmacokinetic profiles by modifying functional groups on similar scaffolds, leading to improved solubility and metabolic stability without sacrificing efficacy against target diseases .

Q & A

Q. What are the established synthetic routes for 1-(4-Fluoro-2-(trifluoromethyl)benzyl)piperidin-3-amine, and how is structural purity validated?

Methodological Answer: The compound can be synthesized via multi-step reactions involving nucleophilic substitution, reductive amination, or condensation. For example:

  • Step 1 : React 4-fluoro-2-(trifluoromethyl)benzyl chloride with piperidin-3-amine under basic conditions (e.g., K₂CO₃) to form the benzyl-piperidine intermediate.
  • Step 2 : Purify intermediates via column chromatography and confirm structure using 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For instance, 1^1H NMR peaks at δ 3.2–3.5 ppm (piperidine protons) and δ 7.2–7.8 ppm (aromatic protons) validate the core structure .
  • Validation : Elemental analysis (C, H, N) should match theoretical values within ±0.3%, and melting points should align with literature data .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Methodological Answer: Key properties include:

  • Solubility : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) to optimize experimental conditions. Poor solubility in water may require co-solvents like DMSO for biological assays .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Fluorinated aromatic groups generally enhance thermal stability .
  • LogP : Estimate partition coefficient using reversed-phase HPLC or computational tools (e.g., ChemAxon) to predict membrane permeability .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • In vitro screening : Use cell-based assays (e.g., MTT for cytotoxicity) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin for anticancer studies) .
  • Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based kinetic assays. IC₅₀ values <10 µM warrant further optimization .
  • Dose-response curves : Generate using GraphPad Prism to calculate EC₅₀/IC₅₀ and assess potency .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives?

Methodological Answer:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. Software like Gaussian or ORCA can calculate activation energies .
  • Machine learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal solvents, catalysts, or temperatures for novel derivatives .
  • Validation : Compare computational predictions with experimental outcomes (e.g., % yield, purity) to refine algorithms .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer:

  • SAR studies : Synthesize analogs with substituent changes (e.g., replacing -CF₃ with -CH₃ or -Cl) and compare bioactivity. For example, 4-methylpiperidine analogs in triazine derivatives showed enhanced antileukemic activity (IC₅₀ = 4 µM vs. 12 µM for parent compound) .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with activity. A study on triazine derivatives achieved a predictive r2r^2 >0.8 .
  • Crystallography : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with -NH₂ group) .

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for kinase inhibition) and apply statistical tests (ANOVA, t-tests) to identify outliers .
  • Experimental replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in antimalarial activity (3d: 74% vs. 3i: 24% yield) were linked to differences in reaction conditions .
  • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .

Q. What strategies mitigate toxicity while maintaining efficacy in preclinical models?

Methodological Answer:

  • Prodrug design : Modify the amine group to a carbamate or phosphonate ester to enhance selectivity. Hydrolysis in target tissues can release the active compound .
  • Pharmacokinetic profiling : Conduct ADME studies in rodents to optimize dosing (e.g., t₁/₂ >4 hours for sustained action). Monitor metabolites via LC-MS/MS to identify toxic species .
  • Toxicogenomics : Use RNA-seq to assess gene expression changes in liver/kidney tissues after repeated dosing .

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Characterization Data

DerivativeYield (%)Melting Point (°C)1^1H NMR (δ, ppm)Reference
Parent92158–1603.2 (m, 4H), 7.4 (d, 2H)
-CF₃→-Cl89162–1643.3 (m, 4H), 7.6 (d, 2H)

Q. Table 2. Bioactivity Comparison of Analogues

CompoundTarget (IC₅₀, µM)Selectivity Index (SI)Reference
3dPlasmodium (0.8)15
3fKinase X (2.1)8

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